4-Aminobutyraldehyde is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
4-Aminobutanal is a natural product found in Homo sapiens and Caenorhabditis elegans with data available.
4-aminobutanal is a metabolite found in or produced by Saccharomyces cerevisiae.
4-Aminobutanal
CAS No.: 4390-05-0
Cat. No.: VC21334899
Molecular Formula: C4H9NO
Molecular Weight: 87.12 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 4390-05-0 |
---|---|
Molecular Formula | C4H9NO |
Molecular Weight | 87.12 g/mol |
IUPAC Name | 4-aminobutanal |
Standard InChI | InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 |
Standard InChI Key | DZQLQEYLEYWJIB-UHFFFAOYSA-N |
Canonical SMILES | C(CC=O)CN |
Appearance | Liquid |
Chemical Properties
Structural Characteristics
4-Aminobutanal has a linear structure with a four-carbon backbone. It contains two functional groups: an amino group (-NH2) at one end and an aldehyde group (-CHO) at the other. This bifunctional nature contributes to its chemical reactivity and biological significance.
Table 2.1: Structural Identifiers of 4-Aminobutanal
Identifier Type | Value |
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IUPAC Name | 4-aminobutanal |
Traditional Name | ω-aminoaldehyde |
SMILES | NCCCC=O |
InChI | InChI=1S/C4H9NO/c5-3-1-2-4-6/h4H,1-3,5H2 |
InChI Key | DZQLQEYLEYWJIB-UHFFFAOYSA-N |
Molecular Formula | C4H9NO |
Physical Properties
4-Aminobutanal exhibits physical properties typical of amino aldehydes, including solubility in water and polar organic solvents. These properties are crucial for its biological functions and chemical applications.
Table 2.2: Physical Properties of 4-Aminobutanal
Chemical Reactivity
4-Aminobutanal participates in various chemical reactions typical of both amino groups and aldehydes. Its reactivity is characterized by:
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Oxidation reactions: The aldehyde group can be oxidized to form 4-aminobutanoic acid (gamma-aminobutyric acid or GABA) .
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Reduction reactions: The aldehyde group can be reduced to form 4-aminobutanol.
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Condensation reactions: The aldehyde group can participate in various condensation reactions.
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Nucleophilic additions: Typical of aldehyde chemistry.
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Amino group reactions: Including acylation, alkylation, and formation of Schiff bases.
The compound's dual functionality makes it a versatile intermediate in both natural biochemical processes and synthetic applications.
Biochemical Properties
Metabolism and Biosynthesis
4-Aminobutanal is a key intermediate in several metabolic pathways, particularly in polyamine metabolism. It is produced by the oxidative deamination of polyamines such as putrescine, spermidine, and spermine, a process catalyzed by amine oxidases. This occurs through the action of diamine oxidase (DAO) and polyamine oxidase (PAO) on these diamines and polyamines.
The compound is also a precursor in the biosynthesis of gamma-aminobutyric acid (GABA), an important neurotransmitter in mammals and a signaling molecule in plants. This conversion is catalyzed by aldehyde dehydrogenases, which oxidize 4-aminobutanal to GABA using NAD+ or NADP+ as a cofactor .
Table 3.1: Key Metabolic Reactions Involving 4-Aminobutanal
Reaction | Enzymes | Cofactors | Products |
---|---|---|---|
4-Aminobutanal + NAD+ + H2O → GABA + NADH + H+ | Aldehyde dehydrogenase | NAD+ | GABA, NADH, H+ |
4-Aminobutanal + NADP+ + H2O → GABA + NADPH + H+ | Aldehyde dehydrogenase | NADP+ | GABA, NADPH, H+ |
Role in Biological Systems
The biological significance of 4-aminobutanal is primarily linked to its role in the polyamine metabolic pathway and as a precursor to GABA. In plants, polyamine metabolism, including the production of 4-aminobutanal, is activated under various stress conditions, such as temperature extremes, salt stress, and mineral deficiency.
The conversion of 4-aminobutanal to GABA has significant molecular and cellular effects. GABA, a non-proteinogenic amino acid, has been linked to various physiological processes, including transcription, RNA modification, protein synthesis, and the modulation of enzyme activities. This connection to GABA links 4-aminobutanal to neurotransmission and various neurological functions in mammals.
Enzyme Interactions
4-Aminobutanal interacts with several enzymes in biological systems:
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Amine Oxidases: Including copper-containing amine oxidases (CuAO) and FAD-dependent polyamine oxidases (PAO), which produce 4-aminobutanal through the oxidation of polyamines.
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Aldehyde Dehydrogenases: These enzymes catalyze the oxidation of 4-aminobutanal to GABA. These include NAD+ and NADP+-dependent variants .
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Fatty Aldehyde Dehydrogenase: This enzyme, while primarily involved in the oxidation of long-chain aliphatic aldehydes to fatty acids, may also interact with 4-aminobutanal . Its general function involves oxidoreductase activity, and its specific function includes catalyzing the oxidation of long-chain aliphatic aldehydes to fatty acids .
Analytical Methods and Detection
Chromatographic Analysis
Various analytical methods have been employed for the detection and quantification of 4-aminobutanal in biological samples and other matrices. Ion exchange chromatography has been specifically mentioned in research by Asakura et al. for the preparation and characterization of 4-aminobutanal . Other common methods likely include:
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High-Performance Liquid Chromatography (HPLC): Useful for separation and quantification of 4-aminobutanal in complex mixtures.
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Gas Chromatography (GC): Particularly when coupled with mass spectrometry for sensitive and specific detection.
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Mass Spectrometry: Providing detailed structural information and high sensitivity detection.
Spectroscopic Methods
The spectroscopic properties of 4-aminobutanal contribute to its identification and characterization. Given its structure with both amino and aldehyde functional groups, it would exhibit characteristic spectroscopic patterns:
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Infrared Spectroscopy: Would show characteristic bands for aldehyde C=O stretching (typically around 1720-1740 cm⁻¹) and N-H stretching of the amino group (around 3300-3500 cm⁻¹).
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Nuclear Magnetic Resonance (NMR): Proton NMR would show signals for the aldehyde proton (typically around 9-10 ppm) and the amino group (variable, but often around 1-3 ppm).
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Ultraviolet-Visible Spectroscopy: The aldehyde group would contribute to absorption in the UV region.
Synthesis and Production
Synthetic Routes
4-Aminobutanal can be synthesized through several methods:
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Reduction of 4-Nitrobutanal: Using hydrogen gas in the presence of a palladium catalyst.
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Oxidation of 4-Aminobutanol: Using mild oxidizing agents to convert the alcohol group to an aldehyde.
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Industrial Production: In industrial settings, the compound is often produced through catalytic hydrogenation of 4-nitrobutanal, using a palladium catalyst under controlled temperature and pressure conditions to ensure high yield and purity.
Purification Methods
The purification of synthetic 4-aminobutanal typically involves chromatographic techniques. Ion exchange chromatography has been specifically mentioned in the context of preparing and analyzing this compound . Other potential purification methods might include:
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Distillation: Under reduced pressure to avoid thermal decomposition.
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Recrystallization: From appropriate solvent systems.
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Various forms of chromatography: Including column chromatography and preparative HPLC.
Applications and Significance
Research Applications
4-Aminobutanal serves as an important research tool in various scientific disciplines:
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Biochemical Research: As an intermediate in polyamine metabolism and GABA synthesis, it is studied in research related to neurotransmission, stress responses, and cellular growth and development.
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Metabolomic Studies: It has potential use as a biomarker in metabolomic investigations, particularly those focusing on food consumption and polyamine metabolism .
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Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, potentially including pharmaceuticals.
Biological Significance in Medicine
The biological significance of 4-aminobutanal in medicine primarily relates to its connection to GABA, a neurotransmitter with important roles in neurological function. GABA is involved in various physiological processes, including neurotransmission, enzyme modulation, and gene expression. Understanding the metabolism of 4-aminobutanal and its conversion to GABA may have implications for research on neurological disorders and therapeutic interventions.
Comparative Analysis
Related Compounds
4-Aminobutanal is structurally and functionally related to several compounds:
Table 8.1: Compounds Related to 4-Aminobutanal
Compound | Relationship to 4-Aminobutanal | Distinguishing Features |
---|---|---|
4-Aminobutanoic Acid (GABA) | Oxidation product | Carboxylic acid instead of aldehyde |
4-Aminobutanol | Reduction product | Alcohol instead of aldehyde |
3-Aminopropanal | Homolog with shorter carbon chain | One less carbon atom |
Putrescine | Metabolic precursor | Diamine without aldehyde group |
Structure-Activity Relationships
The structure-activity relationships of 4-aminobutanal and related compounds provide insights into its biological functions:
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Functional Group Effects: The presence of both amino and aldehyde functional groups contributes to its unique reactivity and role in biochemical pathways.
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Chain Length Influence: The four-carbon chain length is optimal for its role in the conversion to GABA and in polyamine metabolism.
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Metabolic Connectivity: Its structural features enable it to serve as a link between polyamine metabolism and GABA synthesis.
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